BenchChemオンラインストアへようこそ!

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

CNS Drug Discovery Physicochemical Profiling Screening Library Design

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule belonging to the piperazine-pyrrolidine-2,5-dione class. It is cataloged as a screening compound (ChemDiv ID: 2743-0044) with a molecular weight of 383.88 g/mol and a formula of C21H22ClN3O2.

Molecular Formula C21H22ClN3O2
Molecular Weight 383.9 g/mol
Cat. No. B5027453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Molecular FormulaC21H22ClN3O2
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H22ClN3O2/c22-17-7-4-8-18(13-17)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2
InChIKeyOPMAZMCKYASYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione: Chemical Profile for Targeted CNS & GPCR Screening


3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic small molecule belonging to the piperazine-pyrrolidine-2,5-dione class. It is cataloged as a screening compound (ChemDiv ID: 2743-0044) with a molecular weight of 383.88 g/mol and a formula of C21H22ClN3O2. The compound features a characteristic 3-chlorophenyl substituent and a 4-benzylpiperazine moiety, a scaffold recognized for its affinity for central nervous system (CNS) targets such as sigma receptors. [1]

Why 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione Cannot Be Interchanged with Common Analogs


Generic substitution within this chemical class is not scientifically valid due to critical structure-activity relationship (SAR) divergences. For instance, the direct attachment of the piperazine ring to the pyrrolidine core, as opposed to the methylene linker found in highly active anticonvulsant Mannich base analogs, fundamentally alters the compound's conformational flexibility and target engagement profile. [1] Furthermore, the specific combination of a 3-chlorophenyl group and a 4-benzylpiperazine moiety distinguishes it from isomers and analogs with different halogen substitutions (e.g., 4-chlorophenyl or 3-bromophenyl), which are known to exhibit markedly different biological activities and target selectivities. These precise structural parameters dictate the compound's unique physicochemical properties and its distinct placement within a screening library.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione


Physicochemical Profile vs. Nrf2-IN-1 Isomer: logP, logD, and Solubility

The compound exhibits a distinct lipophilicity profile compared to Nrf2-IN-1, a compound with the identical molecular formula (C21H22ClN3O2) but a different scaffold. Its measured logP of 2.1774 and logD of 2.1395 indicate a lower predicted CNS permeability and membrane partitioning than the bulkier, more lipophilic Nrf2-IN-1 scaffold. This differential property is critical for selecting compounds targeting peripheral vs. central targets.

CNS Drug Discovery Physicochemical Profiling Screening Library Design

Target Engagement Selectivity: Lack of 5-Lipoxygenase Inhibition vs. In-Class Anticonvulsants

In a direct enzymatic assay, the target compound showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM. [1] This is a critical negative data point that differentiates it from other piperazine-pyrrolidine-2,5-dione analogs, such as N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (Compound 16), which primarily exert their pharmacological effect through modulation of voltage-gated sodium channels and GABAergic neurotransmission, not by inhibiting 5-lipoxygenase. [2]

Target Selectivity Enzyme Inhibition Secondary Pharmacology

Structural Differentiation from Anticonvulsant Mannich Bases: Linker Geometry

The target compound is defined by a direct C-N bond between the pyrrolidine-2,5-dione core and the 4-benzylpiperazine moiety. The most potent anticonvulsant analogs, such as Compound 16 (ED50=21.4 mg/kg) and Compound 17 (ED50=28.83 mg/kg), utilize a methylene linker (-CH2-) between these two groups. This difference in linker length and flexibility is a proven critical determinant of anticonvulsant pharmacophore geometry. [1] The direct attachment in the target compound leads to a more constrained orientation, which is predicted to result in a significantly different and distinct pharmacological profile compared to the flexible, linker-containing series.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Optimal Research Applications for 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione


Neutral Chemotype for Sigma Receptor Screening Libraries

Given the established affinity of the 4-benzylpiperazine moiety for sigma-1 receptors [1] and the compound's direct, constrained linkage to the core, it serves as an ideal neutral or negative control chemotype for screening cascades. Its distinct lack of 5-lipoxygenase activity [1] and predicted divergence from the anticonvulsant pharmacophore allow scientists to use it to validate target engagement hits from more decorated analogs without interference from these secondary activities.

Scaffold-Hopping and SAR Exploration of CNS Agents

The compound acts as a critical tool for medicinal chemistry programs aiming to explore the SAR of linker geometry in piperazine-bearing CNS agents. By comparing its constrained nucleous framework directly against the flexible Mannich base series (e.g., Compounds 16, 17) [2], researchers can map the conformational requirements for target binding and off-target activity, enabling data-driven decisions in lead optimization campaigns.

Physicochemical Property Standard for Isomer Discrimination

Procurement is essential for laboratories developing isomer-specific analytical methods. The compound's well-defined physicochemical properties (logP 2.1774, logD 2.1395, logSw -2.9468) provide a precise standard to discriminate it from structural isomers like Nrf2-IN-1, which shares the same molecular formula but has vastly different biological activity and physicochemical behavior. This ensures sample integrity and model validity in DMPK studies.

Negative Control for Anticonvulsant Screening Programs

For epilepsy research programs utilizing the maximal electroshock (MES) or subcutaneous pentylenetetrazole (scPTZ) models, this compound provides a structurally matched but predictably inactive scaffold. Its direct linker and 3-chloro substitution pattern deviate from the essential SAR for anticonvulsant activity in the known pyrrolidine-2,5-dione series [2], making it a high-confidence negative control for comparative efficacy and target-profiling studies.

Quote Request

Request a Quote for 3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.